3-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a hydroxyl group and a methylsulfonylphenyl group attached to a pyridine ring. Its chemical properties make it a valuable compound for various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine may also interact with multiple biochemical pathways.
Pharmacokinetics
A related compound has been reported to have potent antimalarial activity with meager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This suggests that this compound might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Given the potential broad-spectrum biological activities of related compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of pyridinium salts, which are familiar structures in many natural products and bioactive pharmaceuticals . The production process may include the use of various catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Raney Fe catalyst for pyridinization , and various acids such as HCl and ZnCl2 for other reactions. The reaction conditions can vary, but they often involve specific temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the pyridinization of bio-based furfural can yield 3-hydroxypyridine .
Scientific Research Applications
3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various compounds.
Medicine: It is being explored for its potential as an anticancer agent.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine include:
Indole derivatives: These compounds have diverse biological activities and are used in various medicinal applications.
3-Hydroxy-4-pyranones: These compounds, such as kojic acid, have significant antibacterial, antifungal, and anticancer activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a hydroxyl group and a methylsulfonylphenyl group attached to a pyridine ring
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWXELEKURJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683116 |
Source
|
Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258616-12-4 |
Source
|
Record name | 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.